

Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Di-tert-butyl N,N-diethylphosphoramidite</i>
Cat. No.:	B043657

[Get Quote](#)

CAS Number: 117924-33-1

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical reagent **Di-tert-butyl N,N-diethylphosphoramidite**. This document provides detailed information on its properties, applications, and a representative experimental protocol for its use in phosphorylation reactions.

Chemical and Physical Properties

Di-tert-butyl N,N-diethylphosphoramidite is a key reagent in organic synthesis, particularly in the phosphorylation of alcohols. Its physical and chemical properties are summarized in the tables below.[1][2]

Identification

Identifier	Value
Chemical Name	Di-tert-butyl N,N-diethylphosphoramidite
CAS Number	117924-33-1
Molecular Formula	C12H28NO2P
Molecular Weight	249.33 g/mol
Synonyms	Bis(1,1-dimethylethyl) N,N-diethylphosphoramidite, Di-tert-butyl diethylphosphoramidite

Physical Properties

Property	Value
Appearance	Liquid
Density	0.896 g/mL at 25 °C
Boiling Point	39-41 °C at 0.3 mmHg
Refractive Index	n20/D 1.434
Solubility	Soluble in chloroform and methanol; hydrolyzes in water. [2]

Technical Data

Parameter	Value
Assay	≥93%
Storage Temperature	2-8°C
Stability	Moisture Sensitive

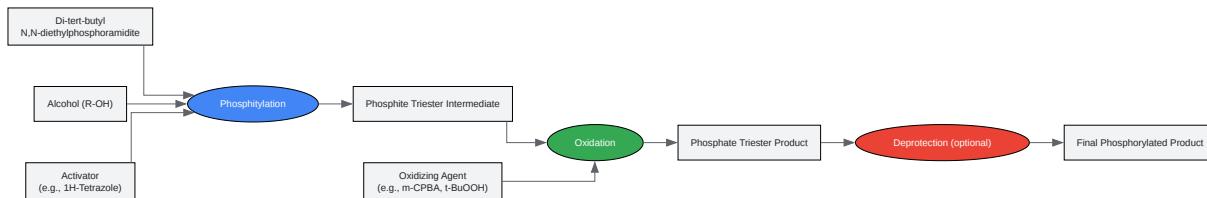
Safety and Handling

Di-tert-butyl N,N-diethylphosphoramidite is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures

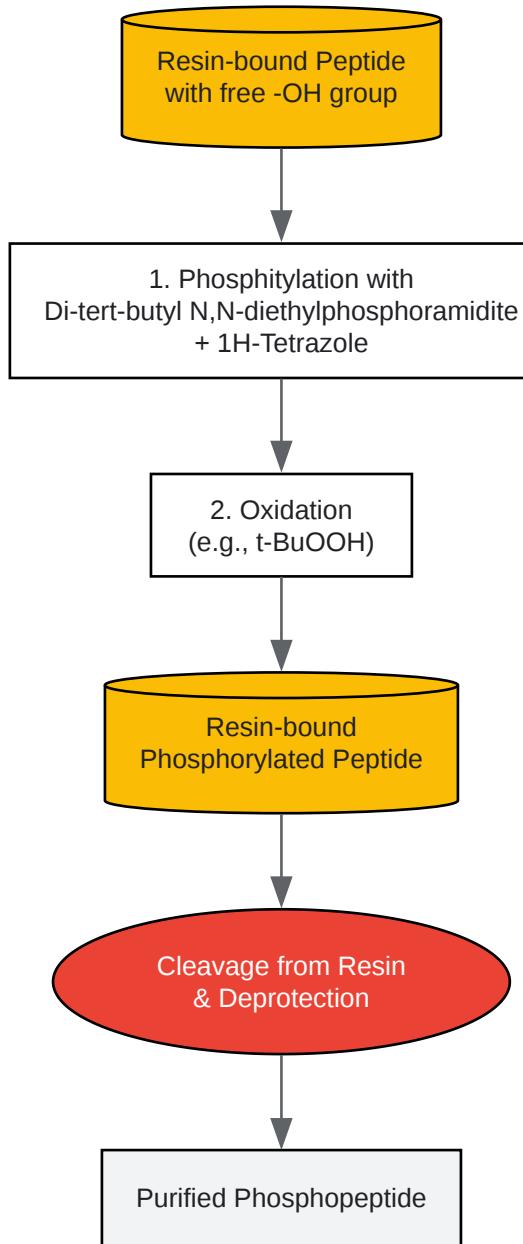

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Applications in Organic Synthesis

The primary application of **Di-tert-butyl N,N-diethylphosphoramidite** is as a phosphorylating agent for the phosphorylation of alcohols. This reaction is a crucial step in the synthesis of various biologically important molecules, most notably phosphopeptides.

The general mechanism involves the activation of the phosphoramidite with a weak acid, such as 1H-tetrazole, followed by nucleophilic attack from the hydroxyl group of the alcohol. The resulting phosphite triester is then oxidized to the more stable phosphate triester.

Phosphorylation of Alcohols


[Click to download full resolution via product page](#)

Caption: General workflow for the phosphorylation of an alcohol.

Solid-Phase Synthesis of Phosphopeptides

A significant application of this reagent is in the "global" phosphorylation of peptides during solid-phase peptide synthesis (SPPS). In this approach, the peptide is first assembled on a solid support, and then the hydroxyl-containing amino acid residues (serine, threonine, or tyrosine) are phosphorylated.[3]

Solid-Phase Peptide Synthesis (SPPS)

[Click to download full resolution via product page](#)

Caption: Application in solid-phase phosphopeptide synthesis.

Experimental Protocols

The following is a representative protocol for the phosphorylation of a protected amino acid, such as Fmoc-Ser-OH, using **Di-tert-butyl N,N-diethylphosphoramidite**. This protocol is

based on established methodologies for phosphopeptide synthesis.[\[3\]](#)

Materials and Reagents

- Fmoc-Ser-OH (or other alcohol substrate)
- **Di-tert-butyl N,N-diethylphosphoramidite**
- 1H-Tetrazole (as a solution in anhydrous acetonitrile, e.g., 0.45 M)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH))
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine)
- Silica gel for column chromatography

Procedure

Step 1: Phosphitylation

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equivalent) in anhydrous DCM or THF.
- Add the 1H-tetrazole solution (1.1 to 1.5 equivalents).
- To this stirring solution, add **Di-tert-butyl N,N-diethylphosphoramidite** (1.2 to 1.5 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy until the starting alcohol is consumed.

Step 2: Oxidation

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the oxidizing agent (1.5 equivalents). If using m-CPBA, it can be added as a solid in portions or as a solution in DCM. If using t-BuOOH, it is typically added as a solution in decane.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC or ^{31}P NMR indicates complete conversion of the phosphite triester to the phosphate triester.

Step 3: Workup and Purification

- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-tert-butyl protected phosphate triester.

Step 4: Deprotection (Optional)

The di-tert-butyl protecting groups can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), if the final product requires a free phosphate group.

Conclusion

Di-tert-butyl N,N-diethylphosphoramidite is a valuable and efficient reagent for the phosphorylation of alcohols, with significant applications in the synthesis of phosphopeptides and other phosphorylated molecules. Its use, in conjunction with a suitable activator and oxidizing agent, provides a reliable method for the introduction of a phosphate group. Proper

handling and adherence to established protocols are essential for successful and safe utilization of this reagent in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Di-tert-butyl N,N-diethylphosphoramidite: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043657#di-tert-butyl-n-n-diethylphosphoramidite-cas-number-117924-33-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com